
Barium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium tetrafluoroborate (Ba(BF4)2) is an inorganic compound that is widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a high melting point. This compound is synthesized by the reaction of barium chloride and sodium tetrafluoroborate.
Wirkmechanismus
The mechanism of action of barium tetrafluoroborate is not fully understood. However, it is believed that it acts as a Lewis acid catalyst in organic synthesis reactions. It also acts as a source of fluoride ions in the preparation of boron trifluoride complexes.
Biochemical and Physiological Effects:
There are no known biochemical and physiological effects of barium tetrafluoroborate.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using barium tetrafluoroborate in lab experiments are that it is a relatively inexpensive and widely available reagent. It is also easy to handle and store. The limitations of using barium tetrafluoroborate in lab experiments are that it is toxic and corrosive. It should be handled with care and disposed of properly.
Zukünftige Richtungen
There are several future directions for the use of barium tetrafluoroborate in scientific research. One direction is the development of new and efficient synthesis methods for the preparation of boron trifluoride complexes. Another direction is the use of barium tetrafluoroborate in the synthesis of new organic compounds with potential biological activity. Finally, the use of barium tetrafluoroborate in the electroplating of metals is an area that could be further explored for its potential applications in industry.
Synthesemethoden
Barium tetrafluoroborate is synthesized by the reaction of barium chloride and sodium tetrafluoroborate. The reaction is carried out in water at room temperature. The resulting precipitate is then filtered and washed with water to obtain the final product. The chemical equation for the synthesis of barium tetrafluoroborate is as follows:
BaCl2 + 2NaBF4 → Ba(BF4)2 + 2NaCl
Wissenschaftliche Forschungsanwendungen
Barium tetrafluoroborate is widely used in various scientific research applications. It is used as a catalyst in organic synthesis reactions such as Friedel-Crafts acylation and alkylation reactions. It is also used as a reagent in the preparation of boron trifluoride complexes. Barium tetrafluoroborate is also used in the electroplating of metals such as aluminum and magnesium.
Eigenschaften
CAS-Nummer |
13862-62-9 |
|---|---|
Produktname |
Barium tetrafluoroborate |
Molekularformel |
B2BaF8 |
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
barium(2+);ditetrafluoroborate |
InChI |
InChI=1S/2BF4.Ba/c2*2-1(3,4)5;/q2*-1;+2 |
InChI-Schlüssel |
XKIOEQAEFAWTOM-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |
Kanonische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |
Andere CAS-Nummern |
13862-62-9 |
Synonyme |
Barium tetrafluoroborate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




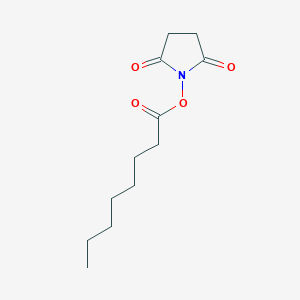
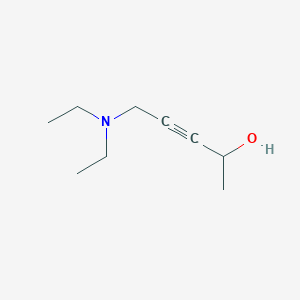

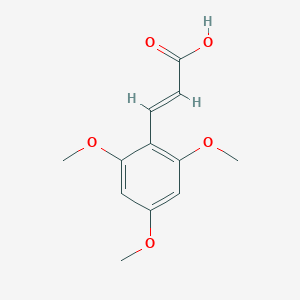

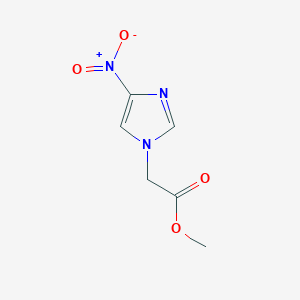



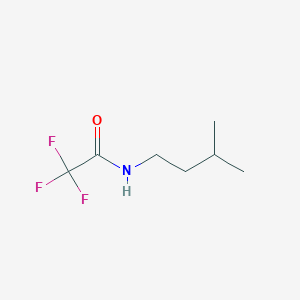

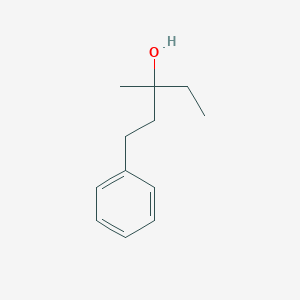
![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)